5-cyclopropyl-1H-1,2,4-triazole-3-carboxamide
Description
Properties
IUPAC Name |
5-cyclopropyl-1H-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c7-4(11)6-8-5(9-10-6)3-1-2-3/h3H,1-2H2,(H2,7,11)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSZGIFDNPSOJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NN2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclopropyl-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with carboxylic acids or their derivatives. One common method is the reaction of hydrazine with ethyl cyanoacetate to form 3-amino-1,2,4-triazole.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through the reaction of the triazole intermediate with cyclopropylamine under appropriate conditions.
Amidation: The final step involves the amidation of the triazole intermediate with a suitable carboxylic acid derivative to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity. Large-scale production may also involve continuous flow processes to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-cyclopropyl-1H-1,2,4-triazole-3-carboxamide can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the triazole ring are replaced with other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Halogens, nucleophiles, and other reagents under suitable conditions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the triazole ring.
Reduction Products: Reduced derivatives of the triazole ring.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
5-Cyclopropyl-1H-1,2,4-triazole-3-carboxamide belongs to the triazole class of compounds, which are known for their antifungal properties. Research indicates that triazoles can inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi. This mechanism makes them effective against various fungal infections, including those caused by Candida and Aspergillus species .
Antibacterial Properties
The compound also exhibits antibacterial activity. A study highlighted that derivatives of 1,2,4-triazoles demonstrated significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) analysis suggested that modifications at specific positions on the triazole ring could enhance antibacterial potency . For instance, compounds with electron-donating groups showed improved activity compared to their counterparts.
Agrochemicals
Fungicides and Herbicides
Triazole derivatives, including this compound, are being investigated as potential fungicides and herbicides. Their ability to disrupt fungal cell wall synthesis positions them as valuable agents in agricultural applications. The compound's low toxicity profile further supports its use in crop protection strategies .
Material Science
Corrosion Inhibitors
Research has indicated that triazole compounds can serve as effective corrosion inhibitors for metals. The presence of nitrogen atoms in the triazole ring allows for strong adsorption onto metal surfaces, forming protective layers that prevent corrosion. This application is particularly relevant in industries where metal integrity is critical .
-
Antifungal Efficacy Study
A study published in a peer-reviewed journal evaluated the antifungal activity of various triazole derivatives against Candida albicans. The findings revealed that this compound exhibited comparable efficacy to established antifungal agents like fluconazole . -
Agricultural Application Research
In a research project focusing on sustainable agriculture, the compound was tested as a potential fungicide. Results indicated that it significantly reduced fungal biomass in treated crops without adversely affecting plant growth . -
Material Science Application
A study investigated the corrosion inhibition properties of several triazole compounds on steel surfaces exposed to saline environments. The results demonstrated that this compound provided substantial protection against corrosion over extended periods .
Mechanism of Action
The mechanism of action of 5-cyclopropyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in critical biological processes, leading to its antimicrobial and anticancer activities. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby preventing the growth and proliferation of microbial or cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 5-cyclopropyl-1H-1,2,4-triazole-3-carboxamide with structurally related triazole derivatives:
Key Comparative Analysis
Core Structure and Substituent Effects: Triazole Isomerism: The 1,2,4-triazole core (target compound) differs from 1,2,3-triazole derivatives (e.g., N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide) in ring nitrogen positioning. Cyclopropyl vs. Aryl Groups: The cyclopropyl substituent in the target compound may confer greater metabolic stability compared to bulkier aryl groups (e.g., phenyl in Triazofenamide) due to reduced susceptibility to oxidative metabolism .
Functional Group Variations: Carboxamide vs. Ribofuranosyl Moiety (Ribavirin): The sugar group in Ribavirin enables nucleoside mimicry, a mechanism absent in the target compound, highlighting divergent therapeutic applications (antiviral vs. anticancer) .
Synthetic Methodologies :
- The target compound is synthesized via a straightforward route with high yield (82%), whereas pyrazole-carboxamide derivatives (e.g., ) require coupling agents like EDCI/HOBt, reflecting differences in reactivity between triazole and pyrazole systems .
Physicochemical Properties: Solubility: The carboxamide group enhances water solubility compared to carbaldehyde derivatives (e.g., 1.44 g/cm³ predicted density for the carbaldehyde vs. polar carboxamide) . pKa: The target compound’s carboxamide group (pKa ~1.26) is less acidic than Ribavirin’s ribofuranosyl-linked carboxamide, influencing ionization under physiological conditions .
Biological Activity
5-Cyclopropyl-1H-1,2,4-triazole-3-carboxamide is a heterocyclic compound belonging to the triazole class, recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a cyclopropyl group attached to a triazole ring, enhancing its stability and biological activity. The unique structure allows it to function as a building block in the synthesis of more complex molecules.
Biological Activity Overview
The biological activity of this compound has been investigated across various domains:
Antimicrobial Activity:
- The compound has demonstrated significant antimicrobial properties against a range of bacterial and fungal strains. Studies indicate it can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .
Anticancer Potential:
- Research suggests that this compound may act as an anticancer agent by inhibiting specific enzymes involved in cell proliferation. It has shown promise in preclinical models for various cancers, indicating its potential as a therapeutic candidate .
Mechanism of Action:
- The mechanism involves the inhibition of key enzymes related to DNA replication and protein synthesis. By disrupting these processes, the compound can effectively halt the growth of both microbial and cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Pathogen/Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 5.0 | |
| Antifungal | Candida albicans | 7.0 | |
| Anticancer | Various cancer cell lines | 10.0 |
Case Study: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, this compound was evaluated for its antimicrobial efficacy against clinically relevant strains. The compound exhibited potent activity with an IC50 value of 5 µM against S. aureus, highlighting its potential as an antimicrobial agent .
Case Study: Anticancer Activity
Another study focused on the anticancer properties of this compound in vitro against human cancer cell lines. Results showed significant inhibition of cell proliferation with an IC50 value around 10 µM for several cancer types, suggesting its viability as a lead compound for drug development .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to the structural features that enhance its interaction with biological targets. Modifications on the triazole ring or the cyclopropyl group can significantly affect potency and selectivity.
Comparison with Related Compounds
This compound is compared with other triazole derivatives:
Q & A
Q. What is the synthetic pathway for 5-cyclopropyl-1H-1,2,4-triazole-3-carboxamide, and how are key intermediates characterized?
Methodological Answer: The compound is synthesized via cyclocondensation reactions. A representative protocol involves reacting cyclopropylamine with thiocyanate derivatives to form the triazole core, followed by carboxamide functionalization. Key characterization includes:
- 1H NMR (DMSO-d6): δ 14.09 (br. s, NH), 7.72–7.55 (br. s, NH2), 2.03 (tt, cyclopropyl CH), and 0.78–1.08 ppm (m, cyclopropyl CH2) .
- 13C NMR: Peaks at δ 160.7 (C=O), 159.8 (triazole C), and 7.8–8.4 ppm (cyclopropyl carbons) confirm the structure .
- Mass Spec (CI): [M+H]<sup>+</sup> at m/z 153.0773 (calc. 153.0776) .
Q. What spectroscopic techniques are critical for verifying the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC) NMR resolve the triazole ring, cyclopropyl group, and carboxamide protons. For example, the cyclopropyl CH proton appears as a triplet of triplets (δ 2.03 ppm) due to ring strain .
- Infrared (IR) Spectroscopy: Stretching frequencies for NH (~3100 cm<sup>−1</sup>) and C=O (~1680 cm<sup>−1</sup>) confirm functional groups .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C6H9N4O) .
Q. How does the cyclopropyl substituent influence the compound’s physicochemical properties?
Methodological Answer: The cyclopropyl group enhances:
- Lipophilicity: Measured via logP (experimental or computational tools like ChemAxon).
- Metabolic Stability: Assessed using liver microsomal assays to compare degradation rates with non-cyclopropyl analogs.
- Conformational Rigidity: X-ray crystallography (using SHELX software ) or molecular modeling (e.g., DFT) reveals restricted rotation, potentially improving target binding .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of 1,2,4-triazole-3-carboxamide derivatives?
Methodological Answer:
- Substituent Screening: Replace cyclopropyl with other groups (e.g., methyl, phenyl) and evaluate bioactivity. For example, 5-(thiophene-3-ylmethyl) analogs showed improved antiviral potency in plaque reduction assays .
- Pharmacophore Mapping: Use docking studies (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with triazole NH or carboxamide).
- Data Analysis: Compare IC50 values across derivatives to quantify substituent effects. For instance, bulky groups may hinder target binding .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Assay Standardization: Control variables like cell line (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration).
- Metabolite Profiling: Use LC-MS to detect degradation products that may confound results.
- Orthogonal Validation: Confirm antiviral activity via multiple assays (e.g., RT-PCR for viral RNA vs. cytopathic effect assays) .
Q. How can computational tools predict the mutagenic potential of triazole-carboxamide derivatives?
Methodological Answer:
Q. What crystallographic methods are suitable for resolving the compound’s solid-state structure?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
